

Pharmacokinetics and pharmacodynamics of vepdegestrant

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Compound of Interest

Compound Name: *ER degrader 2*

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An In-depth Technical Guide on the Core Pharmacokinetics and Pharmacodynamics of Vepdegestrant

For Researchers, Scientists, and Drug Development Professionals

Introduction

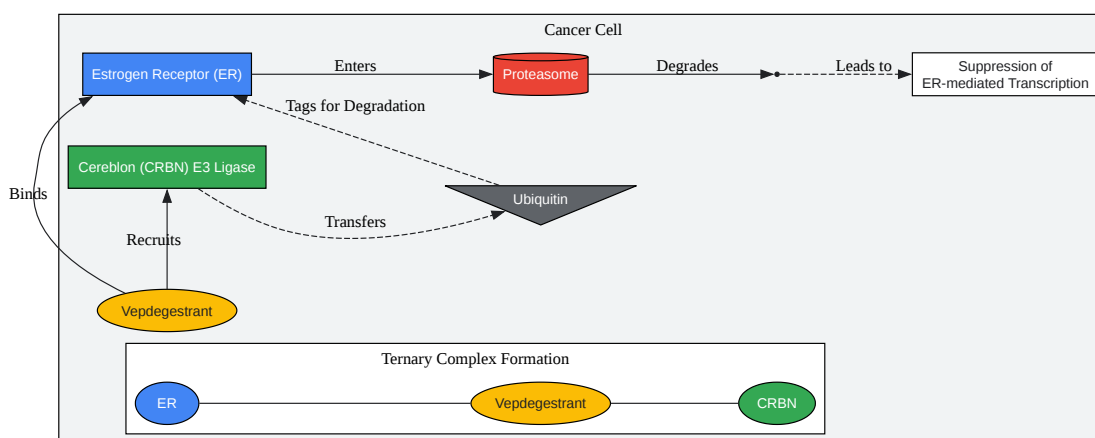
Vepdegestrant (formerly ARV-471) is a pioneering, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) in late-stage clinical development for the treatment of estrogen receptor-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2][3][4] Co-developed by Arvinas and Pfizer, vepdegestrant represents a novel therapeutic modality designed to induce the degradation of the estrogen receptor, a key driver of tumor growth in the majority of breast cancers.[5] This document provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of vepdegestrant, summarizing key preclinical and clinical data, detailing experimental methodologies, and illustrating its mechanism of action.

Pharmacodynamics: Mechanism of Action

Vepdegestrant functions as a heterobifunctional molecule, simultaneously binding to the estrogen receptor and the E3 ubiquitin ligase cereblon (CRBN). This binding facilitates the formation of a ternary complex, leading to the ubiquitination of the estrogen receptor and its subsequent degradation by the proteasome. This event-driven catalytic mechanism allows a single molecule of vepdegestrant to induce the degradation of multiple ER proteins, resulting in

a profound and sustained suppression of ER signaling. Preclinical studies have demonstrated that vepdegestrant induces over 80% degradation of ER in ER+ breast cancer cell lines within four hours.

Signaling Pathway Diagram



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Caption: Mechanism of action of vepdegestrant.

Pharmacodynamics: Preclinical and Clinical Data

Vepdegestrant has demonstrated potent ER degradation and antitumor activity in both preclinical models and clinical trials.

Table 1: Preclinical Pharmacodynamic Data

Parameter	Cell Line/Model	Result	Reference
ER Degradation	ER+ Breast Cancer Cell Lines	>80% degradation within 4 hours	
DC50	ER+ Breast Cancer Cell Lines	~1-2 nM	
Tumor Growth Inhibition (TGI)	MCF7 CDX Model (3 mg/kg, po, qd)	85% TGI	
Tumor Growth Inhibition (TGI)	MCF7 CDX Model (10 mg/kg, po, qd)	98% TGI	
Tumor Growth Inhibition (TGI)	MCF7 CDX Model (30 mg/kg, po, qd)	120% TGI	
ER Degradation in vivo	MCF7 CDX Model (30 mg/kg)	>94%	

Table 2: Clinical Pharmacodynamic and Efficacy Data (Phase 3 VERITAC-2 Trial)

Parameter	Patient Population	Vepdegestrant (200 mg QD)	Fulvestrant	Reference
Progression-Free Survival (PFS)	ESR1-mutant	5.0 months	2.1 months	
Clinical Benefit Rate	ESR1-mutant	42.1%	20.2%	
Objective Response Rate	ESR1-mutant	18.6%	4.0%	
ER Degradation in Tumor Tissue	ER+/HER2-mBC	Median: 69%, Mean: 71%	N/A	

Pharmacokinetics: Preclinical Data

The pharmacokinetic profile of vepdegestrant has been characterized in multiple preclinical species.

Table 3: Pharmacokinetic Parameters of Vepdegestrant in Rodents and Dogs

Species	Dose	CL (mL/h/kg)	Vss (L/kg)	T1/2 (h)	F (%)	Reference
Mouse	2 mg/kg IV	313.3	1.434	3.637	17.91	
Mouse	5 mg/kg PO	-	-	-	59	
Rat	2 mg/kg IV	1053	4.432	3.970	24.12	
Rat	5 mg/kg PO	-	-	15	24	
Dog	N/A	3.0 (mL/min/kg)	2.4	11	5	

Table 4: In Vitro Metabolic Stability in Liver Microsomes

Species	Stability	Reference
Mouse	Stable	
Rat	Moderate	
Dog	Stable	
Human	Stable	

Pharmacokinetics: Clinical Data

In a Phase 1/2 study (NCT04072952), vepdegestrant demonstrated a dose-dependent increase in exposure.

Table 5: Human Pharmacokinetic Parameters (Phase 1 Study in Japanese Patients)

Parameter	Single Dose (200 mg)	Multiple Doses (200 mg QD)	Reference
Geometric Mean C _{max}	630.9 ng/mL	1056 ng/mL	
Geometric Mean AUC ₂₄	10,400 ng·hr/mL	18,310 ng·hr/mL	
Median T _{max}	4.74 h	4.69 h	

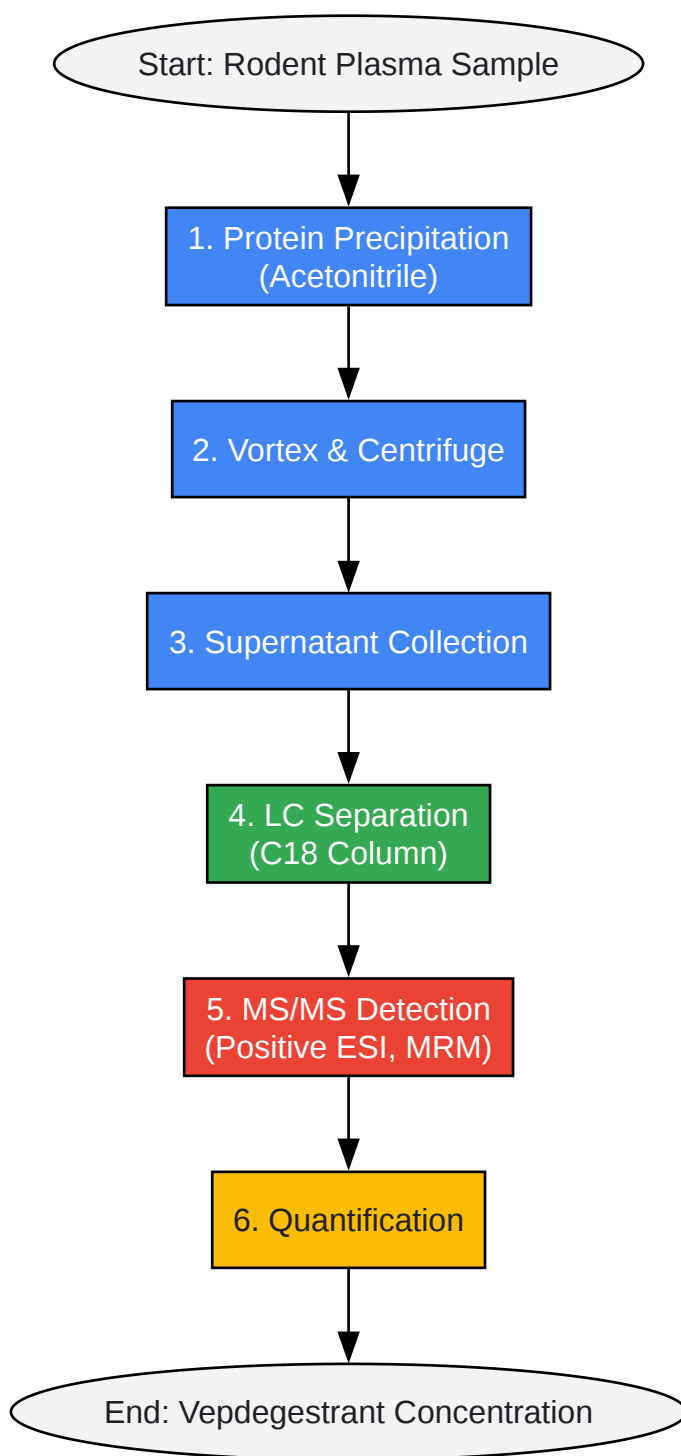
Experimental Protocols

LC-MS/MS Method for Vepdegestrant Quantification in Rodent Plasma

This method was developed and validated for the quantification of vepdegestrant in mouse and rat plasma.

- **Sample Preparation:** Protein precipitation was performed by adding acetonitrile to plasma samples. The mixture was vortexed and centrifuged, and the supernatant was collected for analysis.
- **Chromatography:** A reverse-phase C18 column was used with a mobile phase consisting of 10 mM ammonium formate in distilled water and acetonitrile.
- **Mass Spectrometry:** Tandem mass spectrometry was performed using selective-reaction monitoring in the positive ionization mode. The ion transition for vepdegestrant was m/z 724.3 → 396.3.
- **Linearity:** The method demonstrated linearity from 1 to 1000 ng/mL in both mouse and rat plasma.

Experimental Workflow: LC-MS/MS Quantification



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Caption: Workflow for LC-MS/MS quantification.

In Vitro ER Degradation Assay

- Cell Lines: ER+ breast cancer cell lines, such as MCF-7, were used.
- Treatment: Cells were treated with varying concentrations of vepdegestrant for specified time periods (e.g., 4 hours).
- Analysis: ER protein levels were quantified by methods such as Western blotting or ELISA to determine the extent of degradation.

In Vivo Tumor Growth Inhibition Studies

- Animal Models: Immunocompromised mice bearing ER+ breast cancer xenografts (e.g., MCF7) were utilized.
- Dosing: Vepdegestrant was administered orally, once daily, at various dose levels.
- Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition compared to vehicle-treated controls.

Clinical Trial Protocols (NCT04072952 & VERITAC-2)

- Study Design: These were multicenter, open-label studies. VERITAC-2 was a randomized Phase 3 trial comparing vepdegestrant to fulvestrant.
- Patient Population: Patients with ER+/HER2- advanced or metastatic breast cancer who had progressed on prior therapies.
- Pharmacokinetic Sampling: Blood samples were collected at specified time points after single and multiple doses to determine plasma concentrations of vepdegestrant.
- Pharmacodynamic Assessments: Tumor biopsies were performed in a subset of patients to assess ER degradation. Efficacy was evaluated based on progression-free survival, overall response rate, and clinical benefit rate.

Conclusion

Vepdegestrant has demonstrated a favorable pharmacokinetic and pharmacodynamic profile in both preclinical and clinical settings. Its novel mechanism of action, leading to potent and sustained ER degradation, translates into significant anti-tumor efficacy, particularly in patients

with ESR1 mutations. The oral bioavailability and manageable safety profile further support its potential as a new standard-of-care endocrine therapy for ER+/HER2- breast cancer. Ongoing and future clinical trials will continue to delineate the full therapeutic potential of this first-in-class PROTAC ER degrader.

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- To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of vepdegestrant]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12406500#pharmacokinetics-and-pharmacodynamics-of-vepdegestrant>

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